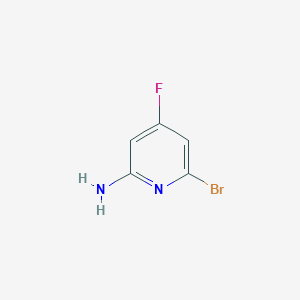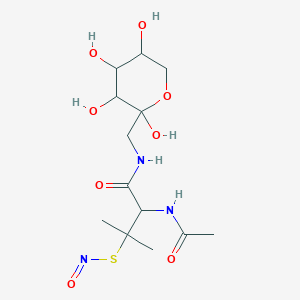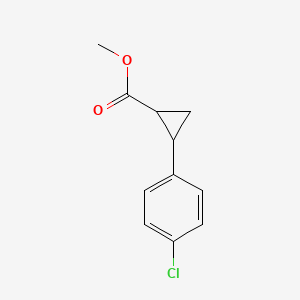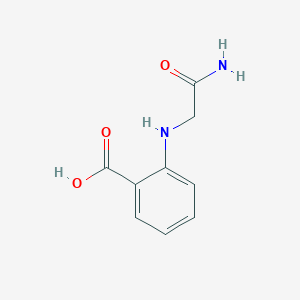
(S)-2-Amino-3-(thiophen-2-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-3-(thiophen-2-yl)propan-1-ol is a chiral amino alcohol with a thiophene ring. This compound is of interest due to its potential applications in pharmaceuticals and organic synthesis. The presence of both an amino group and a hydroxyl group makes it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(thiophen-2-yl)propan-1-ol can be achieved through several methods. One common approach involves the asymmetric reduction of a corresponding ketone precursor. For example, the reduction of N-methyl-3-oxo-3-(thiophen-2-yl)propanamide using whole cells of Rhodotorula glutinis has been reported to produce this compound with high enantioselectivity .
Industrial Production Methods
Industrial production methods for this compound typically involve catalytic asymmetric reduction processes. These methods often employ chiral catalysts or biocatalysts to achieve the desired enantiomeric excess. The use of biocatalysts, such as whole cells of Rhodotorula glutinis, has been shown to be effective in producing high yields of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-3-(thiophen-2-yl)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can produce an amine.
Aplicaciones Científicas De Investigación
(S)-2-Amino-3-(thiophen-2-yl)propan-1-ol has several scientific research applications, including:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: It serves as an intermediate in the synthesis of biologically active compounds.
Industry: It is used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-3-(thiophen-2-yl)propan-1-ol depends on its specific application. In the context of pharmaceutical synthesis, it acts as a chiral intermediate that facilitates the production of enantiomerically pure drugs. The molecular targets and pathways involved are specific to the final pharmaceutical product being synthesized.
Comparación Con Compuestos Similares
Similar Compounds
(1S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol: This compound is structurally similar but contains a methylamino group instead of an amino group.
N-methyl-3-oxo-3-(thiophen-2-yl)propanamide: This compound is a precursor in the synthesis of (S)-2-Amino-3-(thiophen-2-yl)propan-1-ol.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of both an amino group and a hydroxyl group. This combination makes it a valuable intermediate in the synthesis of enantiomerically pure pharmaceuticals and other complex molecules.
Propiedades
Número CAS |
887405-42-7 |
|---|---|
Fórmula molecular |
C7H11NOS |
Peso molecular |
157.24 g/mol |
Nombre IUPAC |
2-amino-3-thiophen-2-ylpropan-1-ol |
InChI |
InChI=1S/C7H11NOS/c8-6(5-9)4-7-2-1-3-10-7/h1-3,6,9H,4-5,8H2 |
Clave InChI |
LKMKVVNGSUXRQB-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)CC(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(Benzyloxy)cyclobutyl]methanamine](/img/structure/B12284529.png)


![5-(diaminomethylideneamino)-2-[[1-[2-[[4-methyl-2-[[1-[(4-phenyldiazenylphenyl)methoxycarbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]pentanoic acid](/img/structure/B12284548.png)


![5-[2-(benzenesulfonyl)ethyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole](/img/structure/B12284562.png)
![Ethyl (1S,2R,3S,4S,5S)-2,3-O-(Isopropylidene)-4-hydroxybicyclo[3.1.0]hexanecarboxylate](/img/structure/B12284571.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-(2-nitroethyl)-](/img/structure/B12284577.png)





